![molecular formula C16H24N4O3S B2464127 2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251607-54-1](/img/structure/B2464127.png)
2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
“2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . It has been investigated for its potential antimalarial activity .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic methods such as IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .Scientific Research Applications
Oxidative C(sp3)–H Functionalization
Scientific studies have demonstrated the oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes using this compound. This reaction leads to the synthesis of 1,2,4-triazolo[4,3-a]pyridines . These heterocycles have diverse applications in medicinal chemistry and materials science .
Cancer Research
Derivatives of 1,2,4-triazolo[4,3-a]pyrazine , which share structural features with our compound, have been evaluated for their anticancer activity. Researchers assessed their inhibitory effects against cancer cell lines such as A549, MCF-7, and HeLa. These investigations highlight potential applications in oncology .
Storage and Handling
For optimal stability, store 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one in a sealed, dry, cool, and well-ventilated environment. Proper storage ensures its effectiveness and longevity .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met kinase , suggesting that this compound might also target kinases or similar proteins.
Mode of Action
This is a common mechanism of action for many kinase inhibitors .
Biochemical Pathways
If it indeed acts as a kinase inhibitor, it could affect various signaling pathways regulated by these kinases, leading to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation .
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, might be influenced by its chemical structure and the presence of functional groups .
Result of Action
If it acts as a kinase inhibitor, it could potentially lead to reduced cell proliferation and induction of apoptosis in cancer cells .
properties
IUPAC Name |
2-(3-methylbutyl)-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-13(2)8-11-20-16(21)19-12-14(6-7-15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,12-13H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZZUDVXBADLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
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